![molecular formula C10H11N7 B6645144 6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 6-methyl-2-aminopyrimidine-4-carbonitrile with 1-(1H-1,2,4-triazol-5-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells. This inhibition occurs through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress .
類似化合物との比較
Similar Compounds
1,2,4-triazole derivatives: Known for their anticancer and antimicrobial activities.
Pyrimidine derivatives: Used in antiviral and anticancer research.
Uniqueness
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile is unique due to its hybrid structure, which combines the properties of both triazole and pyrimidine. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
特性
IUPAC Name |
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1-6-3-8(4-11)16-10(14-6)15-7(2)9-12-5-13-17-9/h3,5,7H,1-2H3,(H,12,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSQQWLDQGTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C2=NC=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)
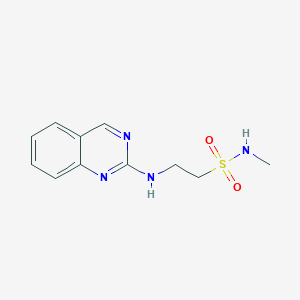
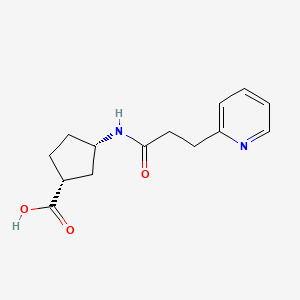
![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)
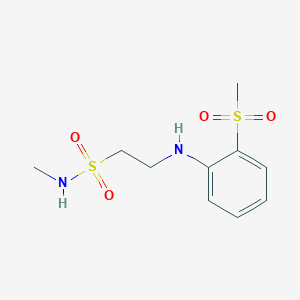

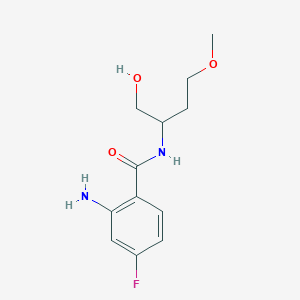
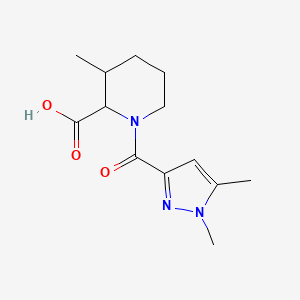
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
